molecular formula C13H16N2O3 B8816767 4-Cbz-1-methyl-2-piperazinone CAS No. 685520-31-4

4-Cbz-1-methyl-2-piperazinone

Cat. No.: B8816767
CAS No.: 685520-31-4
M. Wt: 248.28 g/mol
InChI Key: DFPKDZCTRBMEPV-UHFFFAOYSA-N
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Description

4-Cbz-1-methyl-2-piperazinone is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : Approximately 246.31 g/mol
  • Structural Features :
    • Piperazinone framework, which enhances its reactivity and biological interactions.
    • The presence of the benzyl group stabilizes certain intermediates during chemical transformations.

Pharmaceutical Applications

4-Cbz-1-methyl-2-piperazinone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its applications can be categorized into several key areas:

  • Drug Development :
    • Utilized in synthesizing compounds with potential therapeutic effects against neurological disorders.
    • Acts as a scaffold for developing new piperazine-containing drugs that exhibit enhanced pharmacokinetic properties.
  • CXCR4 Antagonists :
    • Research indicates that derivatives of piperazine, including this compound, can function as antagonists for the CXCR4 receptor, which is implicated in various diseases, including cancer and HIV. For instance, modifications to the piperazine structure have led to the discovery of novel CXCR4 antagonists with improved efficacy and safety profiles .
  • Antimicrobial Agents :
    • The compound has shown potential antimicrobial activity when incorporated into larger molecular frameworks. Studies suggest that structural modifications can enhance its effectiveness against various bacterial strains.

The biological efficacy of this compound is influenced by its structural features:

  • Binding Affinity : Interaction studies have demonstrated its ability to bind to various biological targets, which is crucial for understanding its therapeutic potential.
  • Mechanism of Action : The compound's activity may involve modulation of neurotransmitter systems or inhibition of specific enzyme pathways, contributing to its pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Piperazine Derivatives in Cancer Therapy :
    • A study explored a series of piperazine derivatives, including those based on this compound, demonstrating significant anti-proliferative effects against breast cancer cell lines. These findings suggest that structural modifications can lead to potent anticancer agents .
  • Neuroprotective Effects :
    • Research indicates that compounds containing the piperazine moiety can cross the blood-brain barrier, suggesting potential neuroprotective applications. This property is particularly relevant for developing treatments for neurodegenerative diseases.
  • Antimicrobial Activity :
    • A comparative study on related compounds showed that several synthesized derivatives exhibited moderate to good activity against bacterial strains such as E. coli and S. aureus, indicating the potential of this compound in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialEffective against various bacterial strains

Table 2: Structural Comparisons with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-N-Boc-piperazine-2-carboxylic acidContains a tert-butyloxycarbonyl (Boc) groupDifferent protective group influences reactivity
(S)-4-N-Cbz-piperazine-2-carboxylic acidEnantiomer with similar structureDifferent stereochemistry affects biological activity

Properties

CAS No.

685520-31-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl 4-methyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

DFPKDZCTRBMEPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-oxo-piperazine-1-carboxylic acid benzyl ester (2.00 g, 8.54 mmol) in DMF (30 mL) was added KOtBu (1.54 g, 13.7 mmol) under Ar. The resulting solution was stirred at room temperature for 15 min and cooled to 0° C. MeI (0.85 mL, 14 mmol) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 3 h. DMF was removed in vacuo and the residue was chromatographed on silica (5-50% EtOAc:hexane) to obtain the title compound (1.40 g, 66%). 1H-NMR (CDCl3; 400 MHz): δ 7.32 (m, 5H), 5.13 (s, 2H), 4.13 (s, 2H), 3.70 (m, 2H), 3.34 (m, 2H), 2.97 (s, 3H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

Dissolve 4-benzyloxycarbonylpiperazin-2-one (2 g, 8.6 mmol) in THF (10 mL). Add sodium hydride (236 mg, 9.4 mmol, 60% dispersion in mineral oil) in one portion and stir at room temperature for 30 min. Add iodomethane (0.8 mL, 13 mmol) and stir at room temperature overnight. Concentrate, add ethyl acetate and wash with water. Separate organic layer, wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with ethyl acetate) to give the title compound as a yellow oil (1.7 g, 82%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Yield
82%

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